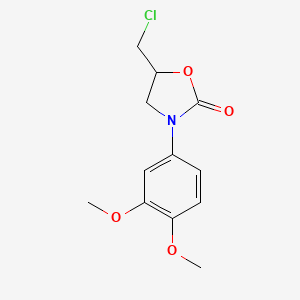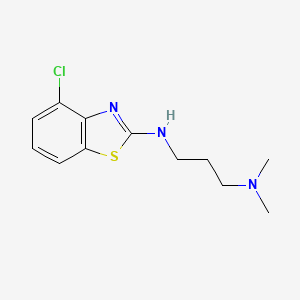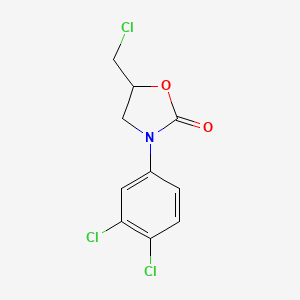![molecular formula C15H18N2O5 B1391058 3-{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid CAS No. 1214817-15-8](/img/structure/B1391058.png)
3-{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid
説明
“3-{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid” is a chemical compound with the CAS Number: 1214817-15-8 . It has a molecular weight of 306.32 . The IUPAC name for this compound is 3-(1-(4-methoxyphenethyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H18N2O5/c1-22-11-4-2-10(3-5-11)8-9-17-14(20)12(16-15(17)21)6-7-13(18)19/h2-5,12H,6-9H2,1H3,(H,16,21)(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and formula .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 306.32 . The InChI code provides information about its molecular structure .
科学的研究の応用
Natural Product Isolation : The compound has been identified as a component in various natural sources. For example, a study found similar compounds in Chenopodium album, highlighting the presence of complex phenols and lignans in this plant (Cutillo, DellaGreca, Gionti, Previtera, & Zarrelli, 2006).
Chemical Interactions and Synthesis : Research has explored the interactions of related 1,2-diaminoimidazoles with ethoxymethylene-containing derivatives, leading to various linked products, indicating potential applications in chemical synthesis (Vandyshev, Shikhaliyev, & Potapov, 2015).
Enantiomeric Properties : Studies on enantiomeric neolignans have revealed compounds with similar structural features, which could have implications for stereochemical applications in medicinal chemistry (Chen, Huang, Wang, Han, Wang, Zhang, & Ye, 2010).
Structural Analysis : X-ray powder diffraction data has been reported for similar compounds, indicating its importance as an intermediate in the synthesis of pharmaceuticals like apixaban (Wang, Suo, Zhang, Hou, & Li, 2017).
Potential in Cancer Therapy : There is ongoing research into compounds with similar structures for their potential application in cancer therapy. For instance, derivatives of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid have been studied for their potential as chemopreventive agents in various types of cancer (Curini, Epifano, Genovese, Marcotullio, & Menghini, 2006).
Antioxidant and Anticancer Activities : Novel derivatives of similar compounds have been synthesized and evaluated for their antioxidant and anticancer activities, indicating potential therapeutic applications (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Gold(I) Complexes in Medicinal Chemistry : Research into N-heterocyclic carbene gold(I) complexes, which share structural similarities, highlights their potential as antiproliferative, anticancer, and antibacterial agents, emphasizing the need for understanding their reaction behavior in aqueous media (Goetzfried, Gallati, Cziferszky, Talmazan, Wurst, Liedl, Podewitz, & Gust, 2020).
特性
IUPAC Name |
3-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-22-11-4-2-10(3-5-11)8-9-17-14(20)12(16-15(17)21)6-7-13(18)19/h2-5,12H,6-9H2,1H3,(H,16,21)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLUIIGOEHRLPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-(Isopropylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1390975.png)
![Ethyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1390976.png)


![2-{[4-(tert-Butoxycarbonyl)piperazino]-carbonyl}cyclopropanecarboxylic acid](/img/structure/B1390985.png)


![[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid](/img/structure/B1390989.png)

![N-(3-(1H-imidazol-1-yl)propyl)-4-ethoxybenzo[d]thiazol-2-amine](/img/structure/B1390993.png)
phosphonium bromide](/img/structure/B1390995.png)
![ethyl 5-amino-1-[4-bromo-3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B1390996.png)

